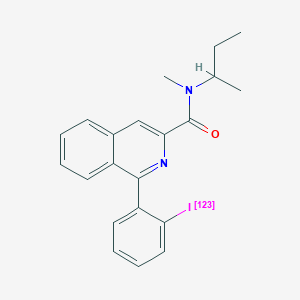
N-butan-2-yl-1-(2-(123I)iodanylphenyl)-N-methylisoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butan-2-yl-1-(2-(123I)iodanylphenyl)-N-methylisoquinoline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-1-(2-(123I)iodanylphenyl)-N-methylisoquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Iodination: Introduction of the iodine-123 isotope into the phenyl ring.
Amidation: Formation of the carboxamide group.
Alkylation: Introduction of the butan-2-yl and N-methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve automated synthesis modules designed for radiopharmaceuticals, ensuring high purity and specific activity. The use of automated systems minimizes human exposure to radioactivity and ensures consistent production quality.
化学反応の分析
Types of Reactions
N-butan-2-yl-1-(2-(123I)iodanylphenyl)-N-methylisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the oxidation state of the iodine atom.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinoline derivatives, while reduction could produce deiodinated compounds.
科学的研究の応用
Chemistry
In chemistry, N-butan-2-yl-1-(2-(123I)iodanylphenyl)-N-methylisoquinoline-3-carboxamide is used as a precursor for synthesizing other complex molecules. Its unique structure allows for various functional modifications, making it a valuable tool in synthetic organic chemistry.
Biology
In biological research, this compound is utilized for studying molecular interactions and pathways. Its radioactive iodine-123 isotope enables tracking and imaging of biological processes in real-time.
Medicine
The primary application in medicine is in the field of nuclear medicine, particularly in diagnostic imaging. The iodine-123 isotope emits gamma rays, which can be detected by imaging devices such as SPECT (Single Photon Emission Computed Tomography) scanners. This makes it useful for imaging organs and detecting abnormalities.
Industry
In the industrial sector, this compound can be used in the development of new radiopharmaceuticals and imaging agents. Its unique properties make it suitable for various applications, including quality control and process monitoring.
作用機序
The mechanism of action of N-butan-2-yl-1-(2-(123I)iodanylphenyl)-N-methylisoquinoline-3-carboxamide involves its interaction with specific molecular targets in the body. The iodine-123 isotope binds to target tissues, allowing for precise imaging. The compound’s structure facilitates its uptake and retention in specific tissues, enhancing the quality of diagnostic images.
類似化合物との比較
Similar Compounds
- N-butan-2-yl-1-methylindole-3-carboxamide
- N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- N’-(butan-2-yl)-1-[(2-phenoxyethyl)sulfanyl]methanimidamide hydrobromide
Uniqueness
Compared to similar compounds, N-butan-2-yl-1-(2-(123I)iodanylphenyl)-N-methylisoquinoline-3-carboxamide stands out due to the presence of the iodine-123 isotope, which imparts unique radiopharmaceutical properties. This makes it particularly valuable for medical imaging applications, where precise and non-invasive diagnostic techniques are essential.
特性
CAS番号 |
175236-01-8 |
|---|---|
分子式 |
C21H21IN2O |
分子量 |
440.3 g/mol |
IUPAC名 |
N-butan-2-yl-1-(2-(123I)iodanylphenyl)-N-methylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H21IN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3/i22-4 |
InChIキー |
PYUYMBOKENEYDV-NHTLRXQVSA-N |
異性体SMILES |
CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3[123I] |
正規SMILES |
CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















